(e)-3-(3,4-Dimethoxyphenyl)-1-pyridin-3-yl-propenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(e)-3-(3,4-Dimethoxyphenyl)-1-pyridin-3-yl-propenone is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (e)-3-(3,4-Dimethoxyphenyl)-1-pyridin-3-yl-propenone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 3-acetylpyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature, and the product is obtained after purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as column chromatography can further improve the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
(e)-3-(3,4-Dimethoxyphenyl)-1-pyridin-3-yl-propenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(e)-3-(3,4-Dimethoxyphenyl)-1-pyridin-3-yl-propenone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of (e)-3-(3,4-Dimethoxyphenyl)-1-pyridin-3-yl-propenone involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in inflammation and cancer cell proliferation. It also modulates the expression of genes related to apoptosis and cell cycle regulation. The presence of the pyridine ring and propenone moiety allows it to interact with specific receptors and proteins, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
(e)-4-(3’,4’-Dimethoxyphenyl)but-3-en-2-ol:
Isoamyl (e)-3-(3,4-Dimethoxyphenyl)acrylate: This compound is used as a sunscreen agent with high protection due to its ability to absorb UV radiation.
Uniqueness
(e)-3-(3,4-Dimethoxyphenyl)-1-pyridin-3-yl-propenone is unique due to the presence of both a pyridine ring and a propenone moiety, which contribute to its diverse chemical reactivity and biological activities.
Properties
Molecular Formula |
C16H15NO3 |
---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-pyridin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C16H15NO3/c1-19-15-8-6-13(10-16(15)20-2)14(18)7-5-12-4-3-9-17-11-12/h3-11H,1-2H3/b7-5+ |
InChI Key |
QHOMUNQVGOCTOP-FNORWQNLSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CN=CC=C2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CN=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.